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Compound of Interest

Compound Name:
Methyl tetrahydro-2H-pyran-3-

carboxylate

Cat. No.: B117299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Methyl tetrahydro-2H-pyran-3-carboxylate (C₇H₁₂O₃, CAS No: 18729-20-9). Due to the

limited availability of experimentally derived spectra in public databases, this document

presents predicted data based on the analysis of structurally similar compounds and

established principles of spectroscopic interpretation. The information herein serves as a

valuable resource for the identification, characterization, and quality control of this compound in

research and development settings.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Methyl tetrahydro-2H-pyran-3-carboxylate.

These predictions are derived from spectral data of analogous compounds, such as substituted

tetrahydropyrans and methyl esters.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃,
400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.70 s 3H -OCH₃

~3.80 - 4.00 m 2H H-6

~3.40 - 3.60 m 1H H-2a (axial)

~3.20 - 3.30 m 1H H-2e (equatorial)

~2.50 - 2.70 m 1H H-3

~1.80 - 2.00 m 2H H-4

~1.50 - 1.70 m 2H H-5

Note: The chemical shifts and multiplicities are estimations and may vary depending on the

actual stereochemistry of the molecule and the experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃,
100 MHz)

Chemical Shift (δ) ppm Assignment

~172.0 C=O (ester)

~68.0 C-6

~67.0 C-2

~51.5 -OCH₃

~45.0 C-3

~28.0 C-4

~25.0 C-5

Note: These chemical shifts are approximate values for the carbon atoms in the structure.

Table 3: Predicted IR Spectroscopic Data
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Frequency (cm⁻¹) Intensity Assignment

~2950 - 2850 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1200 - 1100 Strong C-O stretch (ester and ether)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Interpretation

144 [M]⁺ (Molecular Ion)

113 [M - OCH₃]⁺

85 [M - COOCH₃]⁺

59 [COOCH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Methyl tetrahydro-2H-pyran-3-
carboxylate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

¹H NMR Parameters:

Number of scans: 16
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Relaxation delay: 1.0 s

Pulse width: 30°

Spectral width: -2 to 12 ppm

¹³C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 45°

Spectral width: -10 to 220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As Methyl tetrahydro-2H-pyran-3-carboxylate is expected to be a

liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition:

Scan range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 32

Background Correction: A background spectrum of the clean salt plates should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent

(e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after

separation by gas chromatography (GC).

Ionization Method: Utilize Electron Ionization (EI) at 70 eV.

Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition: Scan a mass-to-charge (m/z) range of 10 to 200.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like Methyl tetrahydro-2H-pyran-3-carboxylate.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl tetrahydro-2H-pyran-3-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117299#spectroscopic-data-of-methyl-tetrahydro-2h-
pyran-3-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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